(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H14N2O4S and its molecular weight is 330.36. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Chemistry and Compound Characterization
Compounds bearing structural similarities to the queried chemical have been synthesized and characterized, demonstrating the versatility and potential utility of these molecules in chemical research. For instance, the preparation and characterization of coumarin substituted heterocyclic compounds have been explored, revealing high antioxidant activities comparable to vitamin C in some derivatives, indicating their potential for therapeutic use as antioxidant agents (Abd-Almonuim, Mohammed, & Al-khalifa, 2020). Similarly, microwave-assisted synthesis techniques have been applied to efficiently produce nitrogen and sulfur-containing heterocyclic compounds, with some showing significant pharmacological activities, such as antimicrobial properties (Mistry & Desai, 2006).
Pharmacological Applications
Several studies have been conducted on the pharmacological applications of related compounds, particularly focusing on their antimicrobial, antidiabetic, renoprotective, and anticancer activities. For example, a series of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating the pyrazole moiety were synthesized and evaluated for their antihyperglycemic and renoprotective activities, with some compounds exhibiting remarkable efficacy (Abeed, Youssef, & Hegazy, 2017). Another study involved the synthesis and evaluation of Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one for their antimicrobial activity, showing good efficacy against several bacterial and fungal strains (Patel & Patel, 2011).
Material Science Applications
In the realm of material science, thiazole derivatives have been investigated for their corrosion inhibition properties. For instance, thiazole derivatives showed significant efficacy as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions, indicating their potential for industrial applications to protect metals from corrosion (Yadav, Sharma, & Kumar, 2015).
properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15(18-8-12(9-18)22-16-17-5-6-23-16)4-2-11-1-3-13-14(7-11)21-10-20-13/h1-7,12H,8-10H2/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGRGPLGBIFCCG-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC3=C(C=C2)OCO3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3)OC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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